
Alprostadil isopropyl ester
Übersicht
Beschreibung
Prostaglandin E1-Isopropylester ist eine Ester-Prodrug-Form von Prostaglandin E1, das zur Familie der Prostaglandine gehört. Prostaglandine sind hormonähnliche Lipidverbindungen, die aus Fettsäuren gewonnen werden und vielfältige physiologische Funktionen haben. Prostaglandin E1-Isopropylester ist bekannt für seine verbesserte Lipidlöslichkeit, die eine bessere Penetration und Absorption in biologischen Systemen ermöglicht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Prostaglandin E1-Isopropylester beinhaltet typischerweise die Veresterung von Prostaglandin E1 mit Isopropylalkohol. Diese Reaktion wird oft durch saure oder enzymatische Katalysatoren katalysiert, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen beinhalten in der Regel eine kontrollierte Temperatur und einen pH-Wert, um eine optimale Ausbeute und Reinheit des Produkts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Prostaglandin E1-Isopropylester folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von Industriekesseln und die kontinuierliche Überwachung der Reaktionsparameter, um Konsistenz und Qualität zu gewährleisten. Das Endprodukt wird oft mit Techniken wie Chromatographie gereinigt, um Verunreinigungen zu entfernen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of prostaglandin E1 isopropyl ester typically involves the esterification of prostaglandin E1 with isopropyl alcohol. This reaction is often catalyzed by acidic or enzymatic catalysts to facilitate the esterification process. The reaction conditions usually include controlled temperature and pH to ensure optimal yield and purity of the product .
Industrial Production Methods
Industrial production of prostaglandin E1 isopropyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is often purified using techniques such as chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Hydrolysis and Degradation
The compound undergoes hydrolysis under physiological conditions, converting back to alprostadil (active form) and releasing isopropyl alcohol. This reaction is critical for its prodrug mechanism .
Degradation Pathways :
-
Primary Degradation :
This reaction occurs in vivo, releasing the active prostaglandin E1 . -
Secondary Degradation :
Further hydrolysis or isomerization can produce impurities such as prostaglandin A1 (PGA1) and prostaglandin B1 (PGB1) . These impurities are cataloged in the European Pharmacopoeia as critical degradation products .
Stability Studies :
Degradation Product | Formation Conditions | Impurity Designation |
---|---|---|
PGA1 | Acidic/basic conditions | Impurity A |
PGB1 | Isomerization of PGA1 | Impurity B |
Stability data from accelerated conditions (25°C/65% RH) show rapid PGA1 formation, emphasizing the need for controlled storage .
Stability Considerations
The stability of this compound is influenced by:
-
Excipients : Organic acids (e.g., citric acid, malic acid) at concentrations ≥50 µg/mL enhance stability, while hydrochloric acid destabilizes the compound .
Example Stability Data :
Acid Type | Optimal Concentration (µg/mL) | Effect on Stability |
---|---|---|
Citric acid | 50–100 | Stabilizing |
Malic acid | 0.5–2 | Stabilizing |
Hydrochloric acid | ≤0.8 | Destabilizing |
This acid-specific stabilization mechanism highlights the importance of formulation design .
Pharmacological Activation
The isopropyl ester acts as a prodrug , undergoing enzymatic hydrolysis in vivo to release alprostadil. This conversion is critical for its therapeutic effects, including vasodilation and inhibition of platelet aggregation .
Mechanism :
-
Skin Permeation : The ester form enhances transdermal absorption compared to alprostadil alone .
-
Bioavailability : Rapid hydrolysis ensures localized delivery of the active compound, minimizing systemic side effects .
Comparison of this compound vs. Alprostadil
Property | This compound | Alprostadil |
---|---|---|
Lipophilicity | Higher (due to ester group) | Lower |
Stability | Improved in acidic solutions | Less stable |
Absorption | Enhanced (topical) | Limited |
Prodrug Activity | Yes | No |
This table underscores the advantages of the isopropyl ester in therapeutic formulations .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Alprostadil isopropyl ester has a molecular formula of C₂₃H₄₀O₅ and a molecular weight of approximately 396.57 g/mol. Its structure enhances lipophilicity compared to alprostadil, potentially improving absorption through topical administration routes. The primary mechanism of action involves agonism of prostaglandin receptors, leading to vasodilation and increased blood flow. This is particularly relevant in treating ED, where enhanced blood supply facilitates penile erection .
Clinical Applications
Erectile Dysfunction Treatment
This compound is primarily investigated for its role in treating erectile dysfunction. Clinical studies have demonstrated that formulations containing alprostadil cream can achieve a global efficacy rate of up to 83% in patients with severe ED . The topical formulation allows for direct application, resulting in rapid onset and localized effects without systemic interactions, making it suitable for patients who are intolerant to oral PDE5 inhibitors or require alternative therapies .
Neonatal Conditions
In neonates, alprostadil is used to maintain patent ductus arteriosus (PDA), a critical condition requiring careful management. While alprostadil itself is commonly employed, the isopropyl ester form may offer advantages in terms of absorption and efficacy.
Comparative Studies and Formulation Development
Research has focused on enhancing the delivery systems for this compound. For instance, studies have shown that topical gels formulated with this ester exhibit significantly higher skin permeation rates compared to traditional formulations. One study reported a skin permeation rate of 58.2 µg/cm²/hr for the gel containing this compound versus 8.4 µg/cm²/hr for a comparative example . This improvement suggests that this compound could be more effective in achieving therapeutic concentrations at the site of action.
Case Studies and Efficacy Data
A long-term open-label study involving 1161 patients demonstrated that alprostadil cream, which includes the isopropyl ester form, significantly improved erectile function over nine months. Patients showed notable changes in their International Index of Erectile Function (IIEF) scores, indicating sustained efficacy .
Potential Side Effects and Considerations
While alprostadil is generally well-tolerated, some patients may experience side effects such as prolonged erections or priapism. In clinical settings, these adverse effects are monitored closely, especially in populations with underlying cardiovascular conditions .
Summary Table: Comparative Overview of Alprostadil Derivatives
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
Alprostadil | Directly related | Naturally occurring prostaglandin E1 |
This compound | Ester derivative | Enhanced absorption via topical application |
Prostaglandin E1 Ethyl Ester | Similar backbone | Improved stability compared to alprostadil |
Latanoprost | Prodrug form | Used primarily for lowering intraocular pressure |
Bimatoprost | Prodrug form | Indicated for eyelash growth and ocular pressure |
Wirkmechanismus
Prostaglandin E1 isopropyl ester exerts its effects by being hydrolyzed to release active prostaglandin E1. Prostaglandin E1 then interacts with specific prostaglandin receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Prostaglandin E2: Ein weiteres Mitglied der Prostaglandinfamilie mit ähnlichen biologischen Funktionen, aber unterschiedlichen Rezeptoraffinitäten.
Prostaglandin F2α: Bekannt für seine Rolle bei der Induktion der Wehen und der Kontrolle des Augeninnendrucks.
Prostaglandin I2 (Prostacyclin): In erster Linie an der Vasodilatation und Hemmung der Thrombozytenaggregation beteiligt.
Einzigartigkeit
Prostaglandin E1-Isopropylester ist aufgrund seiner verbesserten Lipidlöslichkeit einzigartig, die eine bessere Penetration und Absorption im Vergleich zu anderen Prostaglandinen ermöglicht. Dies macht es besonders nützlich bei topischen und transdermalen Anwendungen .
Biologische Aktivität
Alprostadil isopropyl ester, a synthetic derivative of prostaglandin E1 (PGE1), is recognized for its significant biological activities, primarily related to vasodilation and its therapeutic applications in erectile dysfunction (ED) and other vascular conditions. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant clinical studies.
Target Receptors and Pathways
Alprostadil exerts its effects through specific prostaglandin receptors, primarily the EP2 receptor. Binding to these receptors activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade results in smooth muscle relaxation and vasodilation, which are crucial for increasing blood flow to targeted tissues such as the penis during sexual arousal .
Biochemical Pathways
Research indicates that alprostadil is involved in several biochemical pathways. It has been shown to attenuate lipopolysaccharide (LPS)-induced injury in cardiomyocytes via the Wnt5a/JNK/NF-κB pathway, highlighting its potential cardioprotective effects. Additionally, it inhibits platelet aggregation, which is beneficial in various cardiovascular conditions .
Pharmacokinetics
This compound demonstrates enhanced lipophilicity compared to its parent compound, potentially improving absorption and efficacy in topical formulations. After administration, it is metabolized predominantly in the corpus cavernosum with a smaller portion entering systemic circulation. The pharmacokinetic profile shows rapid onset of action, with effects typically observed within 5 to 30 minutes post-administration.
Table 1: Pharmacokinetic Parameters of Alprostadil
Parameter | Value |
---|---|
Molecular Formula | C₂₃H₄₀O₅ |
Molecular Weight | 396.57 g/mol |
Onset of Action | 5-30 minutes |
Bioavailability | ~98% (intravenous) |
Volume of Distribution | Not yet determined |
Erectile Dysfunction
Alprostadil is widely used for treating erectile dysfunction. Clinical trials have demonstrated its efficacy through various delivery methods, including intracavernosal injections and topical creams. A notable study involving 303 patients showed that higher doses of alprostadil resulted in significant improvements in erectile function scores compared to placebo .
Case Study Findings
In a multicenter double-blind study, patients receiving topical alprostadil cream exhibited a mean angle of erection improvement from baseline significantly greater than those on placebo (24.2° vs 13.5°, P=0.039) and achieved sufficient rigidity for penetration in 38.7% of cases compared to 6.9% for placebo .
Other Applications
Beyond erectile dysfunction, alprostadil is also used to maintain patent ductus arteriosus in neonates and has potential applications in treating pulmonary hypertension due to its vasodilatory properties .
Safety and Side Effects
While alprostadil is generally well-tolerated, it can cause side effects such as mild penile pain (50% incidence), prolonged erections (5%), and priapism (1%) in some patients . Monitoring for these adverse effects is crucial during treatment.
Eigenschaften
IUPAC Name |
propan-2-yl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h14-15,17-20,22,24,26H,4-13,16H2,1-3H3/b15-14+/t18-,19+,20+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLDARWZNUIAU-WUDJJVMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217182-28-0 | |
Record name | Alprostadil isopropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217182280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALPROSTADIL ISOPROPYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8THV3YDD6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.